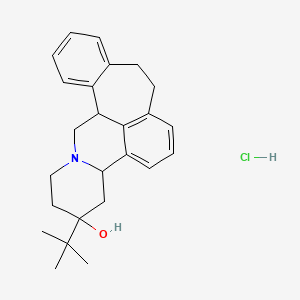

(-)-Butaclamol hcl

Description

Overview of Butaclamol Hydrochloride as a Chemical Probe in Neuropharmacology

Butaclamol hydrochloride, in its racemic form and as separated enantiomers, has been instrumental in the study of central nervous system pathways, particularly those involving dopamine (B1211576). ncats.iowikipedia.org The primary mechanism of action for the active form of butaclamol is the blockade of dopamine receptors. researchgate.net This makes it a valuable chemical probe for researchers investigating the structure, function, and pharmacological response of these receptors, which are key targets in the treatment of psychosis. nih.govfrontiersin.orgmdpi.com

As a research tool, butaclamol is used to characterize the binding profiles of dopamine receptors. For instance, studies have utilized butaclamol to investigate its interaction with D2-like dopamine receptors. nih.govnih.gov The significant difference in activity between its stereoisomers allows researchers to confirm that the observed pharmacological effects are due to specific receptor interactions and not non-specific actions. The inactive nature of (-)-butaclamol at dopamine receptors makes it an ideal negative control in experiments designed to probe the effects of the active (+)-enantiomer. nih.govsigmaaldrich.com For example, in studies on hyperactivity induced by other agents, (+)-butaclamol effectively blocked the hyperactivity, whereas (-)-butaclamol showed no such effect, indicating the action is mediated through specific dopaminergic receptor blockade. sigmaaldrich.com

The Significance of Stereoisomers in Pharmaceutical Science and Research: Focus on (-)-Butaclamol HCl and (+)-Butaclamol

Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. pearson.com In pharmacology, the phenomenon of stereoselectivity, where one stereoisomer is significantly more potent or has a different pharmacological profile than its counterpart, is of paramount importance. The enantiomers of butaclamol provide a classic example of this principle.

The neuroleptic activity of butaclamol resides almost exclusively in the (+)-enantiomer, while the (-)-enantiomer is practically devoid of this activity. ncats.iocdnsciencepub.comnih.gov This stark difference is rooted in their differential ability to bind to dopamine receptors. Research has demonstrated a high degree of stereoselectivity at the neuroleptic/dopamine receptor. nih.gov

Behavioral studies in animal models have shown that (+)-butaclamol is effective at abolishing behaviors induced by dopamine agonists like amphetamine, whereas (-)-butaclamol is inactive even at doses 100 to 500 times higher. cdnsciencepub.comnih.gov This disparity extends to receptor binding affinity, where the difference can be several thousand-fold.

Table 1: Comparative Dopamine Receptor Binding Affinity of Butaclamol Enantiomers This table illustrates the difference in binding affinity (Ki values) of the butaclamol enantiomers for dopamine receptors.

| Enantiomer | Receptor Binding Affinity Ratio (Ki) | Reference |

| (+)-Butaclamol/(-)-Butaclamol | 3000:1 | nih.gov |

Furthermore, studies on the dopamine D4 receptor have also confirmed this stereoselective binding, with (+)-butaclamol showing significantly higher activity than (-)-butaclamol. nih.gov Research into the functional effects at the D2 dopamine receptor has even suggested that while (+)-butaclamol acts as an inverse agonist, (-)-butaclamol is essentially inactive, failing to produce a similar response. nih.gov

Table 2: Pharmacological Activity of Butaclamol Enantiomers This table summarizes the key differences in the pharmacological actions of (+)- and (-)-Butaclamol.

| Feature | (+)-Butaclamol | (-)-Butaclamol | Reference |

| Neuroleptic Activity | Potent | Inactive | ncats.io |

| Behavioral Effects | Abolishes amphetamine-induced stereotyped behavior | Devoid of behavioral activity at high doses | cdnsciencepub.comnih.gov |

| Dopamine D2 Receptor Functional Activity | Acts as an inverse agonist | No significant effect | nih.gov |

| Dopamine D4 Receptor Binding | High affinity | Low affinity | nih.gov |

The profound differences between (-)-Butaclamol and (+)-Butaclamol underscore the critical importance of considering stereochemistry in drug design and pharmacological research. The use of the inactive enantiomer, (-)-butaclamol, as a control is essential for validating that the biological effects of the active enantiomer are due to specific interactions with its target receptor.

Structure

3D Structure of Parent

Properties

IUPAC Name |

6-tert-butyl-3-azapentacyclo[11.8.1.03,8.09,22.016,21]docosa-9,11,13(22),16,18,20-hexaen-6-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31NO.ClH/c1-24(2,3)25(27)13-14-26-16-21-19-9-5-4-7-17(19)11-12-18-8-6-10-20(23(18)21)22(26)15-25;/h4-10,21-22,27H,11-16H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZRUMKUMFJJARD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1(CCN2CC3C4=CC=CC=C4CCC5=C3C(=CC=C5)C2C1)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Historical Perspectives on Butaclamol Research

Origins and Initial Characterization as a Neuroleptic Research Agent

Butaclamol (also known by its research code AY-23,028) emerged as a candidate neuroleptic drug, a class of compounds used to treat psychosis, particularly schizophrenia ncats.iomedchemexpress.comwikipedia.org. Its development was part of a broader effort to identify effective treatments for mental health conditions by targeting dopaminergic pathways in the brain. Early research characterized butaclamol as a potent dopamine (B1211576) receptor antagonist ncats.iomedchemexpress.comwikipedia.org.

A crucial aspect of butaclamol's early research involved its stereochemistry. The compound exists as enantiomers, and studies revealed a significant difference in their pharmacological activity. Specifically, (+)-butaclamol was identified as the potent neuroleptic agent responsible for the observed antipsychotic-like effects, while its mirror image, (-)-butaclamol, was found to be substantially less active or essentially inactive at equivalent doses ncats.ioncats.iosigmaaldrich.comcdnsciencepub.comsigmaaldrich.comnih.gov. This stereospecificity was a pivotal finding, suggesting that the interaction with target receptors was highly dependent on the precise three-dimensional structure of the molecule. Research into its behavioral pharmacology demonstrated that (+)-butaclamol could antagonize behaviors induced by dopaminergic stimulants like amphetamine and apomorphine, and it also induced catalepsy in animal models, indicative of its neuroleptic profile medchemexpress.comcdnsciencepub.com.

Evolution of its Role in Receptor Binding Studies

The distinct pharmacological profiles of the butaclamol enantiomers propelled its use in receptor binding studies, becoming a valuable probe for characterizing dopamine and serotonin (B10506) receptors nih.govnih.govpnas.orgjpn.canih.govahajournals.orgnih.govdoi.orgresearchgate.net. Researchers utilized butaclamol, often in its radiolabeled form or as a displacing agent, to quantify receptor populations and affinities in various brain regions and tissues.

Studies employing radioligands such as [³H]spiroperidol and [³H]spiperone frequently used butaclamol to delineate specific binding sites. For instance, butaclamol was shown to compete with high affinity for [³H]spiroperidol binding sites in different rat brain regions, influencing both dopamine and serotonin receptor populations nih.govpnas.orgnih.gov. The pronounced stereoselectivity observed with butaclamol provided critical evidence for the role of dopamine receptors, particularly the D2 subtype, as the primary target for antipsychotic drug action nih.gov. The ability of (+)-butaclamol to potently inhibit both dopaminergic and serotoninergic binding, while (-)-butaclamol showed significantly reduced activity, underscored the importance of molecular conformation in receptor interaction cdnsciencepub.compnas.org. This differential activity allowed researchers to distinguish between receptor subtypes and to understand the neurochemical basis of antipsychotic efficacy nih.govnih.govpnas.orgnih.gov. Furthermore, studies investigating dopaminergic binding in peripheral tissues, such as the bovine adrenal zona glomerulosa, defined specific binding by displacement with (+)-butaclamol, characterizing the affinity and density of these receptor sites ahajournals.org.

The research involving butaclamol, particularly its enantiomers, significantly contributed to the validation of the dopamine hypothesis of antipsychotic action and provided a foundation for understanding the structure-activity relationships of neuroleptic drugs.

Key Pharmacological Differences Between Butaclamol Enantiomers

| Property/Assay | (+)-Butaclamol | (-)-Butaclamol | Reference(s) |

| Neuroleptic Activity (General) | Potent neuroleptic drug | Less active/inactive | ncats.ioncats.iosigmaaldrich.com |

| Amphetamine-Induced Stereotypy (Rat) | Abolished at 0.1-0.3 mg/kg | Devoid of activity at 100-500 times higher doses | cdnsciencepub.com |

| Dopamine Receptor Binding Affinity | High affinity | Low affinity | ncats.ioncats.iosigmaaldrich.comnih.gov |

| Inhibition of [³H]Dopamine Release (Rat Striatal) | Inhibited at nanomolar concentrations | Required 20-1000 times higher concentrations for inhibition | researchgate.net |

| Binding to Dopamine/Serotonin Sites | Potent inhibitor of both dopaminergic and serotoninergic binding | Significantly less potent inhibitor | pnas.org |

| D2 Dopamine Receptor Binding (Bovine Adrenal) | Ka = 1.8 ± 0.2 nM; Bmax = 38 ± 8 fmol/mg (used for defining specific binding) | - | ahajournals.org |

Compound List:

(-)-Butaclamol HCl

Butaclamol

(+)-Butaclamol

(±)-Butaclamol hydrochloride

(+)-Butaclamol hydrochloride

Spiperone

[³H]Spiperone

[³H]Spiroperidol

Dopamine

Serotonin

Amphetamine

Apomorphine

Fluphenazine

Ketanserin

Sulpiride

SCH-23390 hydrochloride

Quinpirole hydrochloride

SKF-38393 hydrochloride

Stereochemical Basis of Butaclamol S Pharmacological Profile

Comparative Analysis of (-)-Butaclamol and (+)-Butaclamol Activity

The divergence in activity between the two enantiomers of butaclamol is profound. While (+)-butaclamol exhibits the classic profile of a potent antipsychotic agent through dopamine (B1211576) receptor blockade, (-)-butaclamol is conspicuously inactive in the same assays. nih.govnih.gov This stereoselectivity is a cornerstone of its pharmacological profile.

Multiple lines of evidence establish (-)-butaclamol as the inactive isomer. In behavioral studies using rat models, (-)-butaclamol was found to be devoid of behavioral activity at doses 100 to 500 times higher than those at which the (+)-enantiomer produced significant effects. nih.govcapes.gov.br These studies assessed behaviors known to be modulated by dopamine, such as amphetamine-induced stereotypy and rotational behavior, where (+)-butaclamol was highly effective, but (-)-butaclamol produced no response. nih.gov

This lack of activity extends to in vitro pharmacological preparations. In studies on isolated rabbit mesenteric arteries, where dopamine induces relaxation, the (-)-enantiomer (l-butaclamol) had no effect on the dopamine-induced response, even at high concentrations. nih.gov Similarly, in assays of dopamine D4 receptor binding, (-)-butaclamol demonstrated significantly lower affinity compared to its counterpart. nih.gov Research on dopamine's inhibition of adenylate cyclase in rat striatum found (-)-butaclamol to be severalfold less potent than the (+)-isomer in antagonizing this effect. nih.gov

In stark contrast to its stereoisomer, (+)-butaclamol is a potent antagonist at dopamine receptors. nih.govnih.gov Behavioral experiments show that at doses as low as 0.1 to 0.3 mg/kg, (+)-butaclamol effectively abolishes amphetamine-induced stereotyped behavior and rotational behavior in rats. nih.gov It also demonstrates activity in other tests indicative of neuroleptic action, such as inhibiting avoidance behaviors and decreasing motor activity. nih.gov

Pharmacologically, (+)-butaclamol (d-butaclamol) acts as a competitive antagonist at vascular dopamine receptors, shifting the dose-response curve for dopamine-induced relaxation to the right in a concentration-dependent manner. nih.gov In functional assays measuring the inhibition of adenylate cyclase, (+)-butaclamol is a potent antagonist of the dopamine-induced effect, with an EC50 value of 130 nM, compared to 10,000 nM for the (-)-enantiomer. nih.gov This demonstrates a nearly 77-fold higher potency for the (+)-isomer in this specific assay. Its high affinity for dopamine receptors has been confirmed in numerous binding studies, where it effectively competes with radiolabeled ligands. nih.govpnas.org

| Enantiomer | Assay | Finding | Source |

|---|---|---|---|

| (-)-Butaclamol | Behavioral (Amphetamine-induced stereotypy in rats) | Devoid of behavioral activity at doses 100-500 times larger than the effective dose of the (+)-enantiomer. | nih.gov |

| (+)-Butaclamol | Behavioral (Amphetamine-induced stereotypy in rats) | Abolished stereotyped behavior at doses of 0.1 to 0.3 mg/kg. | nih.gov |

| (-)-Butaclamol | Adenylate Cyclase Inhibition (Rat Striatum) | Weak antagonist activity with an EC50 of 10 µM (10,000 nM). | nih.gov |

| (+)-Butaclamol | Adenylate Cyclase Inhibition (Rat Striatum) | Potent antagonist activity with an EC50 of 130 nM. | nih.gov |

| (-)-Butaclamol | Vascular Dopamine Receptors (Rabbit Mesenteric Artery) | No effect on dopamine-induced relaxation. | nih.gov |

| (+)-Butaclamol | Vascular Dopamine Receptors (Rabbit Mesenteric Artery) | Produced a concentration-dependent antagonism of dopamine-induced relaxation. | nih.gov |

Utility of Stereoisomers in Defining Stereospecific Binding

The existence of a potent enantiomer, (+)-butaclamol, and an inert one, (-)-butaclamol, provides a critical advantage in receptor binding studies. pnas.orgnih.gov A major challenge in radioligand binding assays is distinguishing between the specific binding of a ligand to its target receptor and non-specific binding to other cellular components like membranes or filters.

The butaclamol enantiomers offer an elegant solution to this problem. pnas.org Researchers can define the "stereospecific" component of binding by measuring the amount of a radioligand (such as [3H]haloperidol or [3H]dopamine) that binds to a tissue preparation in the presence of the inactive (-)-butaclamol and subtracting the amount that binds in the presence of the potent (+)-butaclamol. pnas.orgnih.gov

Because (+)-butaclamol has high affinity for the dopamine receptor, it will displace the radioligand from these specific sites. In contrast, (-)-butaclamol, being inactive, will not displace the radioligand from the specific receptor sites. Any binding that occurs in the presence of a high concentration of (+)-butaclamol is therefore considered non-specific. The difference between the total binding (measured with the inactive isomer) and the non-specific binding (measured with the active isomer) yields the value for stereospecific binding, which is a much more accurate measure of true receptor interaction. nih.gov This technique has been instrumental in the direct characterization and study of dopamine receptors in the brain. pnas.org

Molecular Pharmacology and Receptor Interactions

Mechanisms of Dopamine (B1211576) Receptor Antagonism by the Active Enantiomer

The primary mechanism through which butaclamol HCl exerts its effects is by antagonizing dopamine receptors. Studies have indicated that the (+)-enantiomer of butaclamol is the pharmacologically active form, demonstrating high affinity and potent blockade of specific dopamine receptor subtypes. The (-)-enantiomer is generally considered to be significantly less active or inactive at these receptors nih.govncats.iomdpi.comnih.gov.

Butaclamol HCl, particularly its (+)-enantiomer, is recognized as a potent antagonist at D2-like dopamine receptors, which include the D2, D3, and D4 subtypes mdpi.comprobes-drugs.org. Research has shown that butaclamol HCl exhibits high affinity for these receptors, with studies indicating a stereoselectivity ratio of 3000 for (+)-butaclamol over its (-)-enantiomer in binding assays, underscoring the importance of stereochemistry for receptor interaction nih.gov. While specific quantitative binding affinities (Ki values) directly for (-)-butaclamol HCl are not extensively detailed in the provided literature, the compound as a whole, and particularly its active (+)-enantiomer, is known to interact with these receptors. Data suggests butaclamol HCl has a lower affinity for D5 receptors compared to dopamine taylorandfrancis.com. Qualitative assessments indicate binding to D1, D3, and D5 receptors docking.org.

| Receptor Subtype | Binding Affinity (Qualitative/Reference) | Notes |

| Dopamine D1 | Low affinity probes-drugs.orgtaylorandfrancis.com | Selective for D2 over D1 probes-drugs.org |

| Dopamine D2 | High affinity mdpi.com, Antagonist mdpi.comnih.gov | Potent blockade mdpi.com, Stereoselective ([+]/[-] ratio = 3000) nih.gov |

| Dopamine D3 | Binding ≤ 10 μM docking.org | |

| Dopamine D4 | Binding ≤ 10 μM docking.org | |

| Dopamine D5 | Lower affinity compared to dopamine taylorandfrancis.com | Binding ≤ 10 μM docking.org |

Note: Specific quantitative Ki values for this compound at all dopamine receptor subtypes are not consistently reported across the provided sources. The data presented reflects general findings regarding butaclamol HCl's interaction with these receptors.

Beyond simple antagonism, butaclamol has also been identified as an inverse agonist at the D1A dopamine receptor nih.gov. Inverse agonists bind to the same receptor site as agonists but induce a pharmacological response opposite to that of the agonist, effectively reducing the basal activity of the receptor. While this specific finding pertains to the D1A subtype, it highlights a more complex interaction profile for butaclamol beyond direct blockade.

Quantitative Receptor Binding Assays Utilizing this compound for Nonspecific Binding Determination

Butaclamol HCl, often specified as the (+)-enantiomer, is frequently employed in quantitative receptor binding assays as a tool to determine nonspecific binding nih.govconicet.gov.arresearchgate.netpnas.orgbiologists.comnih.govnih.govjpp.krakow.plpnas.orgkarger.comdovepress.com. In such assays, a known concentration of a radioligand is used to label receptor sites. Nonspecific binding, which represents the binding of the radioligand to sites other than the target receptor, is quantified by including a high concentration of a known, high-affinity ligand that displaces the radioligand from all binding sites, including the target receptor. Butaclamol HCl, due to its potent and relatively specific antagonism of dopamine receptors, serves this purpose effectively. It is typically used at concentrations such as 2 μM or 10 μM to ensure complete displacement of the radioligand from nonspecific sites conicet.gov.arresearchgate.netpnas.orgbiologists.comnih.govnih.govjpp.krakow.plpnas.orgkarger.comdovepress.com.

| Assay Application | Concentration Used | Notes |

| Nonspecific Binding Determination | 2 μM conicet.gov.arresearchgate.netpnas.orgbiologists.comnih.govnih.govpnas.orgdovepress.com | (+)-Butaclamol HCl or Butaclamol HCl is used as a displacing agent for radioligands targeting dopamine receptors, ensuring that only specific receptor binding is measured. nih.govjpp.krakow.plkarger.com also mention its use in assays, with nih.gov using 5 μM and jpp.krakow.pl using 10 μM. ethz.ch refers to it as a reference in D2-receptor test systems. |

Structure Activity Relationship Sar Studies

Elucidation of Key Structural Elements for Dopamine (B1211576) Receptor Affinity

The interaction of butaclamol with the dopamine receptor is highly dependent on its unique and rigid tetracyclic structure, which precisely orients key functional groups for optimal binding. The stereochemical configuration is paramount, as demonstrated by the marked difference in activity between its enantiomers. nih.gov The (+)-enantiomer of butaclamol is a potent neuroleptic, whereas the (-)-enantiomer is essentially devoid of this activity, indicating a strict stereochemical requirement for dopamine receptor blockade. nih.govnih.gov

The essential pharmacophoric elements identified through SAR studies include:

The Basic Nitrogen Atom: The protonatable nitrogen atom is a crucial feature for binding to the dopamine receptor. Its spatial location is fixed by the rigid ring system. Studies on the pKa of butaclamol (determined to be 7.2) suggest that at physiological pH, the molecule would be approximately 50% protonated, allowing for a critical ionic interaction with an acidic residue, likely an aspartate in helix 3 of the receptor. nih.govnih.gov

The Phenyl Group: A phenyl group, specifically the one located at position 6α in the hexahydropyrrolo[2,1-a]isoquinoline system, is vital for high-affinity binding. nih.gov Its orientation is believed to mimic a key feature of the endogenous ligand, dopamine.

The Tert-Butyl Group: The bulky tert-butyl group at the 3-position is a defining feature of butaclamol. This lipophilic moiety is not merely a steric placeholder but actively contributes to binding affinity, a discovery that has significantly influenced models of the receptor.

Absolute Stereochemistry: The specific absolute configuration of the chiral centers within the molecule dictates the three-dimensional arrangement of these key binding groups. Only the (+)-butaclamol enantiomer presents the nitrogen, phenyl, and tert-butyl groups in the correct spatial orientation to productively engage with the complementary binding pockets of the dopamine receptor.

Impact of Specific Molecular Modifications on Binding and Efficacy

Systematic modification of the butaclamol structure has provided deep insights into the topology of the dopamine receptor binding site. Changes to various parts of the molecule have led to predictable and informative alterations in binding affinity and antagonist potency.

Modifications to the tert-butyl group at the 3-position have shown that while this group is optimal, other bulky substituents are tolerated, albeit with varying effects on potency. nih.gov A study comparing analogs where the tert-butyl group was replaced by isopropyl, cyclohexyl, or phenyl groups demonstrated a clear SAR trend. The respective (+)-enantiomers all showed activity, indicating they could still engage the receptor, but their potency varied. nih.gov

| Modification of Tert-Butyl Group | Relative Order of Activity of (+)-Enantiomers |

| (+)-Butaclamol (tert-butyl) | ≈ Cyclohexyl > Isopropyl > Phenyl |

| (+)-Cyclohexyl analog | ≈ Butaclamol > Isopropyl > Phenyl |

| (+)-Isopropyl analog | < Butaclamol ≈ Cyclohexyl |

| (+)-Phenyl analog | < Isopropyl < Butaclamol ≈ Cyclohexyl |

This table summarizes the relative order of activity for elevating rat striatal homovanillic acid, an indicator of dopamine receptor blockade. nih.gov

Furthermore, modifications to Ring E of the butaclamol scaffold have yielded compounds with comparable or slightly altered activity, helping to define the space around this part of the molecule. nih.gov For instance, the synthesis of anhydrobutaclamol and deoxybutaclamol, which alter the hydroxymethyl portion of Ring E, resulted in compounds that were found to be equipotent to butaclamol itself. nih.gov This suggests that the hydroxyl group in this region is not essential for primary binding interactions.

Development of Receptor Models Based on Stereochemical Information (e.g., Lipophilic Accessory Binding Site)

The wealth of SAR data derived from butaclamol and its analogs has been pivotal in the theoretical mapping of the dopamine receptor. The strict stereospecificity of butaclamol, combined with the effects of molecular modifications, provided the foundational evidence for a multi-point attachment model of the receptor binding site.

A key development from these studies was the proposal and subsequent confirmation of a lipophilic accessory binding site . nih.gov This concept arose from the observation that the potent antagonist activity of (+)-butaclamol was critically dependent on the presence of the large, lipophilic tert-butyl group. The inactivity of analogs lacking this group, and the graded potency of analogs with smaller or different lipophilic groups, suggested that this moiety engages with a specific, non-polar pocket on the receptor surface, distinct from the primary binding sites for the protonated amine and the phenyl ring. nih.govnih.gov

Analysis of the molecular structures of active and inactive analogs allowed researchers to define the minimum dimensions of this accessory site and its location relative to the other primary interaction points. nih.gov This model posits that for effective antagonism, a ligand must not only interact with the sites corresponding to the catechol and amine groups of dopamine but also possess a feature capable of productively engaging this lipophilic pocket. The rigid framework of (+)-butaclamol serves as the ideal scaffold to perfectly orient its tert-butyl group for this crucial accessory interaction, explaining its high potency and stereoselectivity. nih.gov

Preclinical Investigations of Receptor Modulation and Behavioral Effects

In Vitro Studies: Radioligand Binding and Functional Assays

Radioligand binding assays and functional studies are fundamental to characterizing a compound's interaction with specific receptors. In the case of (-)-Butaclamol, these studies have been crucial in defining its role as an inactive control for establishing the stereospecific binding of other neuroleptics. researchgate.net

In competitive binding assays using rat brain striata, (-)-Butaclamol is employed as the reference compound to differentiate the non-stereospecific binding from the potent, stereospecific binding of its enantiomer, (+)-Butaclamol, to dopamine (B1211576) receptors. researchgate.net This methodology underscores the negligible affinity of the (-)-enantiomer for these sites. While specific high-affinity Ki values for (-)-Butaclamol are not a focus of the literature due to its inactivity, its utility as a control agent is well-established.

Functional assays further corroborate the findings from binding studies. In a study using Chinese hamster ovary (CHO) cells expressing the human D2short dopamine receptor, most D2 antagonists tested were found to be inverse agonists, increasing cyclic AMP accumulation. However, (-)-Butaclamol was a notable exception, showing no ability to increase cyclic AMP levels, indicating it does not act as an inverse agonist at this receptor. nih.gov

Similarly, another functional assay investigated the effect of butaclamol enantiomers on the apomorphine-induced inhibition of synaptosomal tyrosine hydroxylase activity. The results clearly showed that the (+) enantiomer reverses this inhibition, whereas the (-) enantiomer does not, further confirming its functional inactivity at the molecular level. nih.gov

Table 1: In Vitro Receptor Binding Affinity and Functional Activity of (-)-Butaclamol hcl

In Vivo Behavioral Models in Animal Systems

Animal behavioral models are essential for evaluating the potential therapeutic effects and central nervous system activity of neuroleptic compounds. Across various models, this compound has been consistently shown to be devoid of the behavioral activity characteristic of its (+) isomer. nih.gov

Spontaneous locomotor activity and stereotyped behaviors in rodents are common measures for assessing the central effects of psychoactive drugs. Studies evaluating the enantiomers of butaclamol found that the (+) enantiomer significantly decreased ambulation and rearing in open-field tests. In stark contrast, the (-) enantiomer was devoid of any behavioral activity on these measures, even at doses 100 to 500 times greater than the effective doses of (+)-Butaclamol. nih.govcdnsciencepub.com This demonstrates a clear lack of intrinsic effect of (-)-Butaclamol on spontaneous motor functions.

A hallmark of neuroleptic drugs is their ability to antagonize the behavioral effects of dopamine agonists like amphetamine and apomorphine. Preclinical studies have shown that (+)-Butaclamol effectively abolishes amphetamine-induced stereotyped behavior and rotational behavior in rats. nih.gov Conversely, (-)-Butaclamol was found to be completely inactive in antagonizing these psychostimulant-induced effects. nih.govcdnsciencepub.com Further investigation into its effects on serotonin-mediated behaviors showed that (-)-Butaclamol did not block the hyperactivity induced by tranylcypromine-L-tryptophan pretreatment, suggesting a lack of significant action on these pathways as well. nih.gov

Conditioned avoidance responding is a behavioral paradigm used to screen for antipsychotic-like activity. In these tests, drugs that suppress the conditioned response are considered to have potential neuroleptic effects. Research demonstrates that (+)-Butaclamol inhibits the lever-pressing response in a continuous avoidance procedure and blocks discriminated avoidance behavior. nih.gov Consistent with its profile in other models, the (-) enantiomer was found to be devoid of any activity in these conditioned behavior paradigms, failing to inhibit avoidance responses even at substantially higher doses. nih.govcdnsciencepub.com

Table 2: Summary of In Vivo Behavioral Effects of this compound in Animal Models

Synthetic Strategies and Analog Design

Chemical Synthesis Pathways for Butaclamol and its Stereoisomers

The synthesis of butaclamol presents a considerable challenge due to its multiple chiral centers. pearson.com The initial syntheses produced a racemic mixture of isomers, which then required separation to isolate the pharmacologically active (+)-enantiomer and its less active counterpart, (-)-butaclamol.

Racemic Synthesis and Resolution: A common method for resolving the racemic butaclamol mixture involves classical resolution techniques. researchgate.net This process uses a chiral resolving agent, such as a chiral acid, to form diastereomeric salts with the racemic base. These salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once separated, the individual enantiomers can be recovered by treating the diastereomeric salts with a base. High-performance liquid chromatography (HPLC) using a chiral stationary phase, such as one based on the macrocyclic antibiotic vancomycin, is another effective method for separating the enantiomers of butaclamol. nih.gov

Enantioselective Synthesis: To overcome the inherent inefficiency of resolving racemic mixtures, where at least half of the product is often the undesired isomer, enantioselective (or asymmetric) synthesis strategies have been developed. wikipedia.orguwindsor.ca These methods aim to produce a specific enantiomer directly. Asymmetric synthesis can be achieved through several approaches:

Chiral Pool Synthesis: This method starts with a readily available chiral molecule, which is then chemically transformed into the desired product, retaining the original chirality.

Chiral Auxiliaries: An achiral starting material is temporarily attached to a chiral auxiliary. This auxiliary group directs the stereochemical outcome of a subsequent reaction, and is then removed to yield the chiral product. pharmaguideline.com

Chiral Catalysts: A small amount of a chiral catalyst is used to favor the formation of one enantiomer over the other. pharmaguideline.com This is often a highly efficient method. pharmaguideline.com

For butaclamol, enantioselective approaches can introduce the required stereochemistry at key steps, such as during the formation of the bridged ring system, thus avoiding the need for later resolution.

Rational Design and Synthesis of Butaclamol Analogues for SAR Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how a molecule's chemical structure relates to its biological activity. For butaclamol, SAR studies have been crucial for identifying the key structural features required for its interaction with the dopamine (B1211576) receptor. researchgate.netrsc.org This involves synthesizing a series of analogues where specific parts of the molecule are systematically modified and then evaluating their biological potency. nih.govnih.gov

Key modifications in butaclamol analogues have focused on several areas of the molecule:

The tert-Butyl Group: This bulky group at the 3-position is critical for high affinity. Replacing it with smaller or different alkyl groups generally leads to a decrease in activity.

The Hydroxyl Group: The hydroxyl group is essential for binding, likely forming a key hydrogen bond within the receptor.

Aromatic Rings: Modifications to the aromatic rings, such as adding substituents, can alter the electronic properties and steric profile of the molecule, thereby influencing receptor affinity and selectivity.

The Bridged Ring System: The rigidity of the tetracyclic system is a defining feature. Analogues with altered ring structures help to map the conformational requirements of the receptor's binding pocket.

The synthesis of these analogues typically follows pathways similar to those developed for butaclamol itself, incorporating modified starting materials or intermediates to introduce the desired structural changes. mdpi.com The findings from these studies help to build a pharmacophore model for the dopamine receptor, guiding the design of new and potentially more effective therapeutic agents. mdpi.com

| Structural Modification | Effect on Dopamine Receptor Affinity | Inference from SAR |

| Replacement of tert-butyl group | Generally decreases affinity | A bulky, lipophilic group is critical for optimal binding at this position. |

| Removal/modification of hydroxyl group | Significantly reduces or abolishes activity | The hydroxyl group acts as a crucial hydrogen bond donor in the receptor binding site. |

| Introduction of substituents on aromatic rings | Modulates affinity and selectivity | The electronic and steric properties of the aromatic systems influence ligand-receptor interactions. |

| Alteration of the stereochemistry | High stereoselectivity; (+)-enantiomer is significantly more potent | The receptor binding pocket is highly stereospecific, accommodating only a precise 3D arrangement of the ligand. researchgate.net |

Application in Developing Molecular Probes (e.g., Spin-Labeled Analogues)

The high affinity and specificity of butaclamol for dopamine receptors make it an excellent scaffold for the development of molecular probes. nih.govmdpi.com These probes are valuable tools for studying receptor structure, function, and distribution. nih.gov

Spin-Labeled Analogues: One notable application is the synthesis of spin-labeled butaclamol analogues. cdnsciencepub.com In these probes, a stable free radical, typically a nitroxide moiety, is chemically attached to the butaclamol structure. nih.govmdpi.com The synthesis of these analogues must be carefully designed to ensure that the spin label does not significantly interfere with the molecule's ability to bind to the receptor.

These spin-labeled probes can be studied using Electron Paramagnetic Resonance (EPR) spectroscopy. nih.gov EPR provides detailed information about the local environment of the spin label. When the spin-labeled butaclamol binds to the dopamine receptor, the EPR spectrum can reveal information about the conformation of the binding site, the polarity of the local environment, and the dynamics of the receptor itself. researchgate.netcdnsciencepub.com This information is invaluable for understanding the molecular basis of receptor function and drug action. The synthesis of such probes has been reported, for example, by reacting (+)-butaclamol with the acid chloride of a nitroxide-containing carboxylic acid. cdnsciencepub.com

Novel Molecular Targets and Unconventional Mechanisms of Action

Butaclamol as an Inhibitor of Cyclic GMP-AMP Synthase (cGAS) in Innate Immune Pathways

Cyclic GMP-AMP Synthase (cGAS) is a crucial cytosolic DNA sensor that plays a pivotal role in the innate immune system's defense against invading pathogens and the clearance of damaged self-DNA. Upon detecting double-stranded DNA (dsDNA) in the cytoplasm, cGAS catalyzes the synthesis of cyclic GMP-AMP (cGAMP), which then binds to the Stimulator of Interferon Genes (STING) protein. This interaction initiates a signaling cascade leading to the production of type I interferons and other pro-inflammatory cytokines, thereby activating innate immune responses. However, the overactivation of the cGAS-STING pathway, often due to excessive accumulation of intracellular dsDNA, is implicated in the pathogenesis of various autoimmune and inflammatory diseases, such as Aicardi-Goutières Syndrome (AGS) and lupus.

Research has identified (-)-Butaclamol HCl as a novel inhibitor of cGAS journal-dtt.orgjournal-dtt.org. Studies demonstrate that butaclamol effectively inhibits cGAS activation induced by dsDNA, as evidenced by a reduction in interferon-stimulated response element (ISRE)-luciferase reporter gene expression journal-dtt.orgjournal-dtt.org. Crucially, butaclamol suppresses the dsDNA-induced generation of 2'3'-cGAMP, the direct enzymatic product of cGAS, confirming its action at the enzymatic level of cGAS journal-dtt.orgjournal-dtt.org. Furthermore, butaclamol has shown specificity for cGAS, as it does not suppress reporter gene expression induced by STING agonists, nor does it inhibit interferon-β (IFN-β) production stimulated by agonists of other pattern-recognition receptors like Toll-like receptors (TLRs) and RIG-I journal-dtt.orgjournal-dtt.org. This suggests that butaclamol's inhibitory effect is specifically targeted towards the cGAS pathway, rather than broadly affecting innate immune sensing mechanisms journal-dtt.org. The inhibition of cGAS activation by butaclamol ultimately leads to a reduction in the production of cGAS-target genes, such as IFN-β journal-dtt.orgjournal-dtt.org.

Table 1: Butaclamol's Inhibition of cGAS Pathway Activation

| Assay/Observation | Finding | Reference(s) |

| cGAS activation by dsDNA | Inhibited by Butaclamol | journal-dtt.orgjournal-dtt.org |

| 2'3'-cGAMP production (dsDNA-induced) | Reduced by Butaclamol | journal-dtt.orgjournal-dtt.org |

| STING agonist-induced reporter gene expression | Not suppressed by Butaclamol | journal-dtt.orgjournal-dtt.org |

| IFN-β production (dsDNA-induced) | Reduced by Butaclamol | journal-dtt.orgjournal-dtt.org |

| IFN-β production (TLR/RIG-I agonists) | Not inhibited by Butaclamol | journal-dtt.org |

| Cytotoxicity at inhibitory concentrations | Not evident | journal-dtt.org |

These findings position butaclamol as a promising candidate for therapeutic strategies aimed at preventing or treating chronic inflammatory diseases driven by aberrant cGAS pathway activation journal-dtt.orgjournal-dtt.org.

Conclusion and Future Directions in Butaclamol Research

Synthesis of Current Academic Understanding and its Contribution to Neuropharmacology

The academic understanding of Butaclamol, particularly its hydrochloride salt, is deeply rooted in its pivotal role in validating the dopamine (B1211576) hypothesis of antipsychotic drug action. nih.gov Butaclamol is a synthetically derived compound belonging to the benzocycloheptapyridoisoquinoline series. acs.org A critical aspect of its pharmacology is its existence as two distinct stereoisomers, or enantiomers: (+)-Butaclamol and (-)-Butaclamol. nih.govcdnsciencepub.com

Initial research firmly established that the neuroleptic and antipsychotic activities reside almost exclusively in the (+)-enantiomer. nih.govcdnsciencepub.com In a variety of behavioral models in rats, (+)-Butaclamol was effective at abolishing amphetamine-induced stereotyped behavior, inhibiting avoidance responses, and decreasing motor activity. nih.govcdnsciencepub.com In stark contrast, (-)-Butaclamol was found to be behaviorally inactive, showing no effect even at doses 100 to 500 times higher than its active counterpart. nih.govcdnsciencepub.com This stark difference in activity between the enantiomers demonstrated a high degree of stereospecificity for the drug's action. nih.govcdnsciencepub.com

This stereoselectivity became a cornerstone of neuropharmacological research in the 1970s. The primary mechanism of action for (+)-Butaclamol was identified as the potent blockade of dopamine D2 receptors. nih.govnih.gov Researchers ingeniously used the two enantiomers as a tool to define and characterize the dopamine receptor itself. pnas.orgpnas.org The specific binding of radiolabeled dopamine or the antipsychotic drug haloperidol (B65202) to brain tissue could be isolated by subtracting the non-specific binding observed in the presence of the potent (+)-Butaclamol from the total binding observed in the presence of the inactive (-)-Butaclamol. pnas.orgpnas.orgresearchgate.net This methodology was crucial in confirming the dopamine receptor as the specific target for antipsychotic drugs and showing that the binding potency of various neuroleptics at this site correlated with their clinical efficacy in treating schizophrenia. nih.govpnas.org

Furthermore, Butaclamol and its analogues were instrumental in mapping the structural topography of the dopamine receptor, helping to define the necessary chemical features for ligand binding and receptor activation. nih.govacs.org While its effects are predominantly linked to the dopamine system, studies also investigated its interaction with other neurotransmitter systems. Research concluded that Butaclamol's effects on the serotonergic system were likely an indirect consequence of its primary action on dopamine receptors rather than a direct interaction with serotonin (B10506) pathways. nih.govsigmaaldrich.comoup.com Beyond dopamine receptors, Butaclamol also exhibits high affinity for sigma receptors, which are themselves implicated in the modulation of dopamine neurotransmission and the action of some antipsychotic drugs. grantome.com

Therefore, the contribution of Butaclamol to neuropharmacology is profound. It served as a critical tool for:

Validating the Dopamine Hypothesis: Its stereospecific action provided powerful evidence that blocking dopamine receptors was the key mechanism for antipsychotic efficacy. nih.gov

Characterizing Dopamine Receptors: The use of its active (+) and inactive (-) isomers allowed for the precise measurement of specific dopamine receptor binding in brain tissue. pnas.orgpnas.org

Mapping Receptor Structure: It aided in elucidating the structural requirements for drug interaction with the dopamine receptor. nih.gov

The inactive enantiomer, (-)-Butaclamol, was for decades primarily relegated to its role as a negative control in these foundational experiments. However, recent research has begun to uncover novel activity for this specific isomer, suggesting its functions may be more complex than previously understood. mdpi.com

| Activity | (+)-Butaclamol | (-)-Butaclamol | Reference |

|---|---|---|---|

| Antipsychotic/Neuroleptic Activity | Potent | Inactive | nih.govcdnsciencepub.com |

| Dopamine D2 Receptor Blockade | Potent | Inactive | nih.gov |

| Inhibition of Amphetamine-Induced Behaviors | Active | Inactive | nih.govcdnsciencepub.com |

| Use in Stereospecific Binding Assays | Defines specific binding | Defines non-specific binding (control) | pnas.orgpnas.org |

| Effect on Neurotensin (B549771) Levels (Chronic) | Significant Increase | No Effect | nih.gov |

| Otoprotective Effect (Gentamicin-Induced) | Not Reported | Significant Protection | mdpi.com |

Identification of Key Unanswered Questions and Research Gaps

Despite the extensive history of Butaclamol in neuropharmacology, several research gaps and unanswered questions remain. The transition from viewing (-)-Butaclamol as merely an inactive control to a molecule with its own unique biological activity opens up new avenues for investigation.

Key unanswered questions include:

Mechanism of (-)-Butaclamol's Otoprotective Effects: A recent study revealed that (-)-Butaclamol can protect auditory hair cells from gentamicin-induced ototoxicity. mdpi.com The proposed mechanism involves the activation of the AKT/mTOR pathway, which in turn reduces oxidative stress and restores autophagy. mdpi.com A significant research gap exists in understanding whether this protective mechanism is specific to the inner ear and gentamicin-induced damage, or if it represents a more general cytoprotective pathway that could be relevant in other tissues or models of cellular stress.

Distinct Molecular Targets for (-)-Butaclamol: For decades, (-)-Butaclamol was defined by its lack of affinity for the D2 receptor. Its newfound biological activity necessitates a search for its own specific molecular targets. Does it interact with other receptors, ion channels, or enzymes to exert its protective effects? Identifying the direct binding site responsible for its otoprotective action is a critical next step.

Downstream Signaling and Neuropeptide Regulation: Chronic administration of (+)-Butaclamol, but not (-)-Butaclamol, increases the concentration of neurotensin in dopamine-rich brain regions. nih.gov The exact signaling cascade that links D2 receptor blockade by (+)-Butaclamol to this change in neuropeptide levels remains to be fully elucidated. Understanding these downstream effects is crucial for a complete picture of how antipsychotics modulate brain function.

Prospective Applications of Butaclamol as a Pharmacological Tool in Emerging Fields

The unique properties of the Butaclamol enantiomers position them as valuable pharmacological tools for exploring new and emerging areas of research beyond their historical context of psychosis.

A Tool for Ototoxicity and Neuroprotection Research: The discovery of (-)-Butaclamol's otoprotective effects opens a new field of application. mdpi.com It can now be used as a lead compound or a research tool to investigate the mechanisms of drug-induced hearing loss and to screen for other otoprotective agents. Its apparent mechanism of modulating oxidative stress and autophagy suggests its potential use in studying these fundamental cellular processes in the context of neurodegeneration and other diseases involving cellular damage. mdpi.com

Probing Dopamine and Sigma Receptor Interplay: As a highly selective D2 receptor antagonist, (+)-Butaclamol remains a gold-standard tool for isolating the function of this specific receptor in complex neural circuits. In emerging fields like addiction research, where the sigma-1 receptor is being investigated as a potential therapeutic target, Butaclamol enantiomers could be used to differentiate the roles of dopamine D2 and sigma receptors in the behavioral and neurochemical effects of psychostimulants. nih.gov

Investigating Neurotransmitter-Neuropeptide Interactions: The ability of (+)-Butaclamol to specifically alter neuropeptide levels makes it a useful tool for studying the intricate relationship between classical monoamine neurotransmitter systems and peptidergic signaling. nih.gov This could be applied to research on mood disorders, reward pathways, and neuroendocrine regulation, where such interactions are critically important.

In essence, while the foundational role of Butaclamol in establishing the dopamine hypothesis is cemented in history, the compound, and particularly the once-overlooked (-)-enantiomer, is poised for a resurgence as a specialized tool in new areas of cellular protection and receptor pharmacology.

Q & A

Q. What is the primary mechanism of action of (-)-Butaclamol HCl in receptor binding studies?

this compound is a potent dopamine D2 receptor antagonist, widely used to define specific binding in radioligand displacement assays. Methodologically, researchers employ saturation and competition binding experiments with radiolabeled ligands (e.g., [³H]spiperone) to quantify receptor affinity (Ki) and selectivity. Non-specific binding is controlled using 0.2–1 µM (+)-butaclamol as a negative control . For example, in autoradiography, specific binding is calculated as total binding – non-specific binding (measured in fmol/mg tissue), with statistical validation via Student’s t-test or nonlinear curve fitting (Prism software) .

Q. How should this compound be integrated into experimental designs for neurotransmitter receptor studies?

In functional assays (e.g., cAMP detection for D2 receptors), this compound is used to antagonize dopamine-induced signaling. Key steps include:

- Pre-incubating cells/tissue with this compound (10–100 nM) to block receptor activity.

- Validating specificity by comparing effects against other receptor subtypes (e.g., 5-HT2A, α-adrenoceptors) using selective agonists/antagonists.

- Including (+)-butaclamol as a stereoisomeric control to confirm enantiomer-dependent activity .

Q. What are the critical controls for ensuring reproducibility in this compound-based assays?

- Pharmacological controls : Use (+)-butaclamol (inactive enantiomer) to rule out non-specific binding .

- Concentration-response curves : Test multiple doses (e.g., 0.1–10 µM) to establish IC50 values and Hill slopes.

- Receptor subtype validation : Confirm lack of cross-reactivity with related receptors (e.g., 5-HT7, α1-adrenoceptors) via parallel assays .

Advanced Research Questions

Q. How can contradictory data on this compound’s off-target effects be resolved?

Discrepancies often arise from assay conditions (e.g., ligand concentration, tissue type). To address this:

- Replicate studies under standardized protocols (e.g., [³H]mesulergine binding at 10 nM for 5-HT7 receptors) .

- Perform Schild analysis to differentiate competitive vs. non-competitive antagonism.

- Use knockout models or siRNA silencing to isolate receptor-specific effects. Reference datasets from autoradiography and functional assays (e.g., cGAMP inhibition in cGAS studies) to contextualize findings .

Q. What methodologies validate this compound as a cGAS inhibitor in innate immunity research?

Key approaches include:

- Luciferase reporter assays : Measure dsDNA-induced IFN-β activation in THP-1 cells, with this compound (10–50 µM) pre-treatment to suppress cGAS activity.

- cGAMP quantification : Use HPLC or ELISA to confirm reduced 2'3'-cGAMP production in treated samples.

- Specificity testing : Verify no inhibition of STING-dependent pathways using DMXAA (a STING agonist) .

Q. How can this compound’s conformational stability impact ligand-receptor modeling?

Conformational mismanagement (e.g., ring deletion in analogs) may alter receptor binding. Methodological solutions:

- Molecular dynamics simulations : Compare energy-minimized structures of this compound and analogs.

- Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonds with D2 receptor residues).

- Radiolytic footprinting : Validate binding epitopes via competitive displacement assays .

Q. What statistical frameworks are optimal for analyzing this compound’s dose-response data?

- Nonlinear regression (e.g., Prism’s log[inhibitor] vs. response model) to calculate IC50 and Ki.

- Two-site binding models : Apply F-tests (extra sum of squares principle) to distinguish single vs. multiple receptor populations .

- Meta-analysis : Pool data from independent experiments (n ≥ 3) to reduce SEM and improve confidence intervals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.